2'-Chloro-6'-fluoroacetophenone CAS number 87327-69-3 properties
2'-Chloro-6'-fluoroacetophenone CAS number 87327-69-3 properties
An In-depth Technical Guide to 2'-Chloro-6'-fluoroacetophenone (CAS No. 87327-69-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Chloro-6'-fluoroacetophenone, identified by the CAS number 87327-69-3, is a halogenated aromatic ketone that serves as a crucial intermediate in organic synthesis.[1][2] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring ortho to the acetyl group, imparts specific reactivity and properties that are highly valuable in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, applications, and safety protocols, offering a technical resource for professionals in research and development.
Core Physicochemical Properties
The fundamental properties of 2'-Chloro-6'-fluoroacetophenone are summarized below. These characteristics are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 87327-69-3 | [1][2][3][4] |
| Molecular Formula | C₈H₆ClFO | [4][5] |
| Molecular Weight | 172.58 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 191.8 ± 20.0 °C (Predicted) | [3] |
| Density | 1.258 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Refractive Index (n_D^20) | 1.511 | [1][6] |
| Storage Conditions | Sealed in dry, Room Temperature | [1][3] |
| Solubility | Sparingly soluble in water | [1] |
| Synonyms | 1-(2-Chloro-6-fluorophenyl)ethan-1-one | [4] |
Spectral Characteristics: A Structural Confirmation
While specific spectra are proprietary, the structure of 2'-Chloro-6'-fluoroacetophenone allows for the confident prediction of its key spectral features.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the methyl protons (-COCH₃) typically in the range of δ 2.5-2.7 ppm. The aromatic protons would appear as a complex multiplet pattern in the aromatic region (δ 7.0-7.8 ppm) due to coupling with each other and with the fluorine atom.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon will be the most downfield signal, typically above 190 ppm. The methyl carbon will appear as a sharp signal around 25-30 ppm. The aromatic carbons will show signals in the 110-165 ppm range, with their chemical shifts and splitting patterns influenced by the attached halogen atoms. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹J_CF).
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IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of a ketone will be prominent, typically around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C-F and C-Cl stretching vibrations would be present in the fingerprint region (typically below 1400 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 172 and an M+2 peak with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of the methyl group (CH₃) and the carbonyl group (CO).
Reactivity and Synthesis
The chemical behavior of 2'-Chloro-6'-fluoroacetophenone is dictated by the interplay of its functional groups: the ketone, the aromatic ring, and the halogen substituents.
Reactivity Profile
The presence of the electron-withdrawing fluorine and chlorine atoms on the aromatic ring influences the reactivity of both the ring and the acetyl group. Similar to 2'-fluoroacetophenone, the carbonyl group is susceptible to nucleophilic attack, making it a valuable precursor for a variety of transformations.[7] The alpha-hydrogens on the methyl group are acidic and can be deprotonated to form an enolate, which can then participate in reactions such as alkylations and aldol condensations.[7]
The chloro and fluoro substituents also direct the regioselectivity of further electrophilic aromatic substitution reactions, although the ring is generally deactivated by their presence.
Caption: Figure 1: Reactivity Profile of 2'-Chloro-6'-fluoroacetophenone.
Synthetic Pathways
A common method for the synthesis of acetophenones is the Friedel-Crafts acylation. For 2'-Chloro-6'-fluoroacetophenone, this would likely involve the reaction of 1-chloro-3-fluorobenzene with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum trichloride.
Caption: Figure 2: Plausible Synthesis Workflow via Friedel-Crafts Acylation.
Applications in Research and Drug Development
2'-Chloro-6'-fluoroacetophenone is primarily utilized as an organic intermediate in the synthesis of more complex molecules.[1] Its structural motifs are found in a variety of biologically active compounds, making it a valuable building block in medicinal chemistry and drug discovery. The presence of chlorine and fluorine can significantly impact the pharmacokinetic and pharmacodynamic properties of a final drug candidate, including its metabolic stability, bioavailability, and binding affinity.[8]
Caption: Figure 3: Role of 2'-Chloro-6'-fluoroacetophenone in Drug Development.
Safety, Handling, and First Aid
Adherence to strict safety protocols is paramount when working with 2'-Chloro-6'-fluoroacetophenone.
Hazard Identification
Based on available safety data sheets, this compound is classified with the following hazards:
Safe Handling Protocol
A self-validating system for handling this chemical involves the following steps:
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Engineering Controls : Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[9][10] Ensure that an eyewash station and a safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards.[9]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[5]
-
Skin and Body Protection : Wear a lab coat or long-sleeved clothing to prevent skin contact.[5]
-
-
Handling Procedures :
-
Storage : Store in a tightly closed container in a dry, well-ventilated area away from incompatible materials and sources of heat or ignition.[3][9][10]
Caption: Figure 4: Recommended Laboratory Safety Workflow for Handling.
First Aid Measures
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[5]
-
Inhalation : Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[5][9]
-
Ingestion : Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[5][9]
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